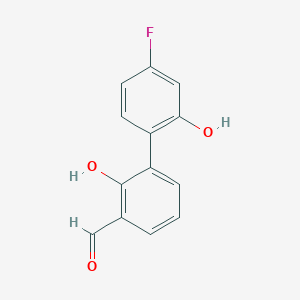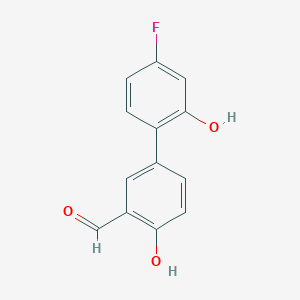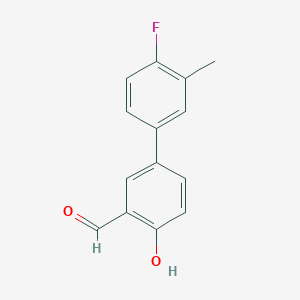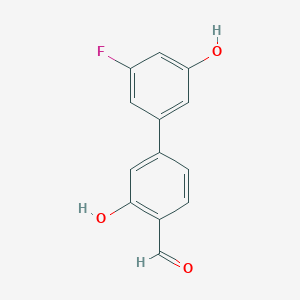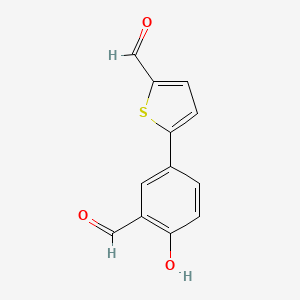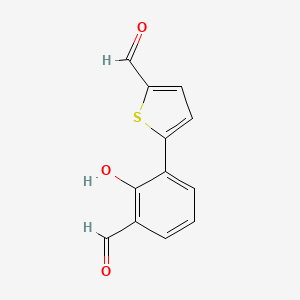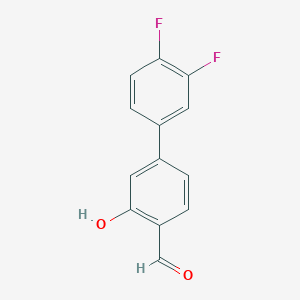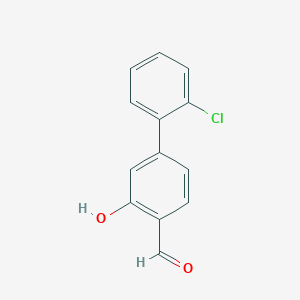
5-(2-Chlorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-2-formylphenol, 95% (5-CPF-95) is a synthetic compound that has been used in a wide range of scientific research applications. It is a type of phenol derivative, which is a class of organic compounds that are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-CPF-95 has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules.
科学研究应用
5-(2-Chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules. It has also been used in the study of the structure and function of proteins, in the study of the biochemistry of cells, and in the study of the biochemical pathways of certain diseases.
作用机制
The mechanism of action of 5-(2-Chlorophenyl)-2-formylphenol, 95% is not fully understood. It is believed that the compound binds to certain proteins, enzymes, and other molecules, resulting in a change in their structure and function. This binding can result in the inhibition or activation of certain biochemical pathways, which can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-2-formylphenol, 95% are not fully understood. The compound has been shown to inhibit the activity of certain enzymes, and it has been shown to bind to certain proteins and other molecules. This binding can result in changes in the biochemical and physiological processes of cells. For example, 5-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which can lead to changes in the levels of these molecules in cells.
实验室实验的优点和局限性
5-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility, making it suitable for use in a wide range of laboratory conditions. However, the compound has several limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of the compound in a solution, as it is not very soluble in water.
未来方向
There are several potential future directions for the use of 5-(2-Chlorophenyl)-2-formylphenol, 95% in scientific research. The compound could be used to study the biochemical pathways of certain diseases, such as cancer and diabetes, as well as to study the structure and function of proteins. Additionally, the compound could be used to develop new drugs and therapies for these diseases. Additionally, 5-(2-Chlorophenyl)-2-formylphenol, 95% could be used to develop new methods of detecting and diagnosing diseases, as well as to develop new methods of drug delivery. Finally, the compound could be used to develop new methods of organic synthesis.
合成方法
5-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-chloro-5-formylphenol, which is then further reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce 5-(2-Chlorophenyl)-2-formylphenol, 95%. The reaction is typically carried out at temperatures ranging from 25-50°C and is usually completed within 1-2 hours.
属性
IUPAC Name |
4-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSNNOVSQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685118 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-formylphenol | |
CAS RN |
1261930-26-0 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




